molecular formula C8H5BrF3NO2 B1412225 2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227595-53-0

2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1412225
CAS No.: 1227595-53-0
M. Wt: 284.03 g/mol
InChI Key: PUBODNMUMLRPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the fourth position, and an acetic acid moiety at the third position of the pyridine ring. This compound is typically a solid crystalline substance, often appearing as colorless or light yellow crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and carboxylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

    Carboxylation and Decarboxylation: The acetic acid moiety can participate in carboxylation and decarboxylation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. Typical conditions involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 2-amino-4-(trifluoromethyl)pyridine-3-acetic acid, 2-thio-4-(trifluoromethyl)pyridine-3-acetic acid, etc.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-Bromo-2-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-7-4(3-6(14)15)5(1-2-13-7)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBODNMUMLRPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 5
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.